1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine
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Overview
Description
1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylphenylamine and 3,4-dichloro-2-methoxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane) at a controlled temperature.
Coupling Reaction: The amine group of 5-chloro-2-methylphenylamine reacts with the sulfonyl chloride group of 3,4-dichloro-2-methoxybenzenesulfonyl chloride to form the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-4-(3,4-dichlorobenzenesulfonyl)piperazine
- 1-(4-Methylphenyl)-4-(3,4-dichlorobenzenesulfonyl)piperazine
Uniqueness
1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups can affect its interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-12-3-4-13(19)11-15(12)22-7-9-23(10-8-22)27(24,25)16-6-5-14(20)17(21)18(16)26-2/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDNRBRDZNIAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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